(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
Description
(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine ring system. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The compound is characterized by a tert-butoxycarbonyl (Boc) protecting group, which enhances stability during synthetic processes. It is structurally defined by its stereochemistry at the 4a and 7a positions, distinguishing it from enantiomeric forms such as (4aR,7aR)- and rac-(4aS,7aS)-isomers .
Properties
Molecular Formula |
C11H20N2O3 |
|---|---|
Molecular Weight |
228.29 g/mol |
IUPAC Name |
tert-butyl (4aR,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1 |
InChI Key |
YLMNCYATSGIUDS-BDAKNGLRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@H]1CNC2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under acidic or basic conditions to form the hexahydropyrrolo[3,4-b][1,4]oxazine ring system. The tert-butyl ester group is then introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to modify the oxazine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be carried out to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in the development of new organic compounds .
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its structural similarity to certain natural products. It may also serve as a probe in biochemical assays .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases .
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of (4aR,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous bicyclic amines and heterocycles, focusing on structural features , synthetic pathways , physicochemical properties , and biological relevance (where data is available).
Structural Analogues
Key Observations:
Quinoxaline derivatives (e.g., Compound 200) exhibit larger fused-ring systems, which may improve target binding affinity but complicate synthesis .
Stereochemical Impact :
- The (4aR,7aS) configuration confers distinct spatial orientation compared to racemic or (4aR,7aR)-enantiomers. Such stereochemical differences can critically influence pharmacological activity, though specific data for the target compound is lacking .
Synthetic Methodologies: The target compound is synthesized via Boc-protection strategies, similar to other tert-butyl esters (e.g., Compound 24 uses N,N′-carbonyldiimidazole for coupling) . In contrast, quinoxaline derivatives require multi-step sequences involving Pd-catalyzed cross-coupling and triflation reactions .
Molecular weight differences (~228 vs. ~412 g/mol for quinoxaline derivatives) suggest varying bioavailability profiles .
Biological Activity
- Molecular Formula : CHNO
- Molecular Weight : 228.29 g/mol
- CAS Number : 159991-18-1
The compound is characterized by a hexahydropyrrolo structure fused with an oxazine ring, which contributes to its unique properties and potential biological activities.
Research indicates that compounds similar to (4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine derivatives exhibit various biological activities, including:
- Antihistaminic Activity : Some studies suggest that derivatives of this compound may act as histamine receptor antagonists, potentially useful in treating allergic reactions and other histamine-related conditions .
- Neuroprotective Effects : Compounds within this class have shown promise in neuroprotection, possibly through modulation of neurotransmitter systems and reduction of oxidative stress .
Case Studies
- Histamine Receptor Antagonism : A study conducted on related compounds demonstrated significant antagonistic activity against H1 and H2 histamine receptors, indicating potential therapeutic applications in allergy treatments .
- Neuroprotective Studies : In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress. The mechanism appears to involve the modulation of the NF-kB signaling pathway, which is crucial for cell survival .
Data Table of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antihistaminic | Inhibition of H1/H2 receptors | |
| Neuroprotection | Reduction of oxidative stress | |
| Cytotoxicity | Variable effects on cancer cells |
Research Findings
Recent literature has focused on the synthesis and evaluation of biological activities of various derivatives of this compound. Key findings include:
- Synthesis Methods : Various synthetic routes have been developed to obtain high yields of (4aR,7aS)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine derivatives. These methods often involve multi-step reactions starting from simple precursors.
- Biological Evaluations : Comprehensive evaluations have shown that the biological activity of these compounds can be influenced by structural modifications. For instance, altering substituents on the oxazine ring can enhance or diminish activity against specific targets.
Q & A
Q. How can researchers resolve discrepancies in reported spectroscopic data for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
